molecular formula C15H10N4O2 B11189003 4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile

4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile

Cat. No.: B11189003
M. Wt: 278.26 g/mol
InChI Key: BPOGVPGFMYRWLV-UHFFFAOYSA-N
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Description

4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile is a complex organic compound with a unique structure that includes a diazacyclopropa[cd]pentalene core

Preparation Methods

The synthesis of 4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the diazacyclopropa[cd]pentalene core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methyl and phenyl groups: These groups are introduced through specific reactions such as alkylation and arylation.

    Oxidation and nitrile formation: The final steps involve oxidation to introduce the dioxo groups and the formation of the dicarbonitrile moiety.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents such as halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4b-Methyl-2,3-dioxo-4a-phenylhexahydro-1,4-diazacyclopropa[cd]pentalene-2a,2b-dicarbonitrile include:

    Cyclopropa[cd]pentalene derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Methyl 2,4-dioxo-4-phenylbutanoate: This compound has a similar dioxo and phenyl group arrangement but lacks the diazacyclopropa[cd]pentalene core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

1-methyl-3,7-dioxo-5-phenyl-4,6-diazatricyclo[3.3.0.02,8]octane-2,8-dicarbonitrile

InChI

InChI=1S/C15H10N4O2/c1-12-13(7-16)10(20)18-15(12,9-5-3-2-4-6-9)19-11(21)14(12,13)8-17/h2-6H,1H3,(H,18,20)(H,19,21)

InChI Key

BPOGVPGFMYRWLV-UHFFFAOYSA-N

Canonical SMILES

CC12C3(C1(C(=O)NC2(NC3=O)C4=CC=CC=C4)C#N)C#N

Origin of Product

United States

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